An In-Depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid
An In-Depth Technical Guide to (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic Acid
Introduction: A Versatile Building Block in Modern Chemistry
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is an aromatic organic compound featuring a biphenyl core structure substituted with a methoxy group and a boronic acid functional group.[1] As a member of the boronic acid class, its significance in contemporary chemical science is substantial. Boronic acids are renowned for their unique ability to form reversible covalent bonds with diols, a characteristic that makes them invaluable tools in organic synthesis, medicinal chemistry, and materials science.[1]
This compound serves as a critical building block, particularly in the construction of complex molecular architectures.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The strategic placement of the methoxy group can also influence the electronic properties and reactivity of the molecule, offering a level of nuanced control in synthetic design.[1] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid are summarized below. This data is essential for its handling, application in reactions, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃BO₃ | [1][2] |
| Molecular Weight | 228.05 g/mol | [1][2] |
| CAS Number | 1107579-37-2 | [2] |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | Not available in cited sources | [2][4] |
| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | [1] |
| Stability | Stable under standard laboratory conditions; may decompose under extreme pH or temperature. Generally moisture and air sensitive. | [1] |
Molecular Structure
The structural arrangement of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is fundamental to its reactivity.
Caption: Molecular structure of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid and its analogs typically relies on robust and well-established organometallic methodologies. The cornerstone of its synthesis is the palladium-catalyzed cross-coupling reaction, which constructs the central biphenyl framework.[1]
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Biphenyl Formation: The primary route involves a Suzuki-Miyaura coupling reaction between an appropriately substituted aryl halide and an arylboronic acid (or its ester). For instance, coupling 4-bromo-2-methoxyphenylboronic acid with benzene or a substituted phenylboronic acid can form the biphenyl backbone.
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Borylation: The boronic acid moiety is introduced onto the biphenyl structure. A common and effective method is the palladium-catalyzed cross-coupling of an aryl halide (e.g., a bromo- or iodo-biphenyl derivative) with a boron reagent like bis(pinacolato)diboron (B₂pin₂).[1]
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Functional Group Introduction: The methoxy group can be introduced at various stages of the synthesis, either present on one of the starting materials or added via a nucleophilic substitution reaction using reagents like methyl iodide or dimethyl sulfate under basic conditions.[1]
The reaction conditions for these steps, particularly the palladium-catalyzed reactions, necessitate an inert atmosphere (e.g., nitrogen or argon) and often require elevated temperatures to ensure high yields and purity.[1]
Caption: Generalized workflow for the synthesis of biphenyl boronic acids.
Key Reactivity Profile
The chemical behavior of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is dominated by the boronic acid functional group.
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Suzuki-Miyaura Coupling: This is the most prominent application. The boronic acid serves as the organoboron component, which, after activation with a base, undergoes transmetalation with a palladium(II) species in the catalytic cycle. This reaction is a cornerstone of modern organic synthesis for creating new C-C bonds, particularly for biaryl structures.
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Lewis Acidity and Diol Complexation: The boron atom acts as a Lewis acid, allowing it to form reversible covalent complexes with nucleophilic species, most notably diols (compounds with two hydroxyl groups).[1] This interaction is fundamental to its use in chemical sensors and as an enzyme inhibitor in medicinal chemistry, where it can bind to diol-containing molecules like sugars or specific amino acid residues in proteins.[1][2]
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Other Cross-Coupling Reactions: Beyond the Suzuki reaction, it can participate in other cross-coupling reactions, such as Chan-Lam coupling for C-N bond formation, reacting with various electrophiles to generate a diverse array of substituted biphenyl products.[1]
Applications in Research and Drug Development
The unique properties of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid have positioned it as a valuable reagent in several high-impact scientific fields.
Advanced Organic Synthesis
As a functionalized biaryl boronic acid, this compound is an essential intermediate for synthesizing complex organic molecules. Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals. The ability to use this reagent in Suzuki-Miyaura coupling provides a reliable method for incorporating the 3-methoxybiphenyl scaffold into larger, more intricate structures.
Medicinal Chemistry and Drug Discovery
The field of medicinal chemistry has seen a surge in the use of boronic acids. This interest was significantly propelled by the success of drugs like bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid warhead.
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Enzyme Inhibition: (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid and its derivatives are investigated for their potential to act as enzyme inhibitors.[1] The boronic acid can form stable, yet reversible, covalent bonds with key amino acid residues (like serine) in an enzyme's active site, leading to potent inhibition.
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Pharmacokinetic Improvement: The incorporation of a boronic acid group can modify a molecule's physicochemical properties, potentially enhancing potency and improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
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Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, like carboxylic acids, offering a different set of interactions and properties while maintaining a similar spatial arrangement.
Materials Science
The capacity of boronic acids to form reversible covalent bonds with diols is being exploited in the development of "smart" materials.[1] This includes polymers and hydrogels that can respond to specific stimuli, such as changes in pH or the presence of sugars, making them useful for applications in drug delivery systems and diagnostics.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
Objective: To synthesize a triaryl product by coupling (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid with an aryl bromide.
Materials:
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(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (1.0 eq)
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Aryl Bromide (e.g., 1-bromo-4-iodobenzene) (1.1 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
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Base (e.g., anhydrous K₂CO₃) (3.0 eq)
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Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1 ratio)
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Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology
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Reaction Setup (The Inert Environment):
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, the selected aryl bromide, and potassium carbonate.
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Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The base is essential for activating the boronic acid to a more nucleophilic boronate species, which is required for the critical transmetalation step.
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-
Degassing (Oxygen Removal):
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Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.
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Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions, such as the homocoupling of the boronic acid. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.
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-
Solvent and Catalyst Addition:
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Add the degassed solvent system to the flask via syringe.
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Add the palladium catalyst to the stirring mixture. The mixture may change color, indicating the start of the reaction.
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Causality: Degassed solvents are used to prevent the introduction of oxygen. The catalyst is added last to ensure it is introduced into a fully inert environment.
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-
Reaction Execution (Thermal Driving Force):
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Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and allow it to stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
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Causality: Heating provides the necessary activation energy for the steps in the catalytic cycle, particularly the oxidative addition and reductive elimination steps, driving the reaction to completion.
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Work-up (Product Isolation):
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Cool the reaction to room temperature. Quench by adding deionized water and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Causality: The aqueous work-up removes the inorganic base and salts. Extraction with an organic solvent transfers the desired (typically less polar) product from the aqueous phase. Brine wash removes residual water, and the drying agent ensures the final organic solution is anhydrous before solvent removal.
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Purification and Characterization:
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Concentrate the organic solution under reduced pressure.
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Purify the resulting crude product by flash column chromatography on silica gel.
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Characterize the pure product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
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Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts. Spectroscopic analysis provides definitive structural confirmation.
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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety and Handling
As with any laboratory chemical, proper handling of (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is paramount. The following guidelines are based on safety data for this class of compounds.
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Health Hazards: Boronic acids are generally categorized as irritants. This compound may cause skin irritation, serious eye irritation, and respiratory tract irritation. It can be harmful if swallowed.
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to moisture and air; storage under an inert atmosphere is recommended for long-term stability.
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid stands out as a highly versatile and valuable reagent in modern chemical research. Its robust performance in Suzuki-Miyaura coupling reactions makes it a key intermediate for the synthesis of complex biaryl structures. Furthermore, its inherent chemical properties open avenues for innovation in medicinal chemistry as a scaffold for enzyme inhibitors and in materials science for the creation of responsive polymers. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, will enable researchers to fully harness the potential of this powerful molecular building block.
References
- EvitaChem. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
- LookChem. (n.d.). 3'-METHOXY-BIPHENYL-4-BORONIC ACID.
- BuyChemJapan. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid. HANGZHOU LINGRUI CHEMICAL CO.,LTD.
- Howei Pharm. (n.d.). (3'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid, ≥95%.
- Sunway Pharm Ltd. (n.d.). (3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
- BLDpharm. (n.d.). (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid.
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Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(8), 773. Retrieved from [Link]
